molecular formula C13H15NO4 B4187306 {4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}acetic acid

{4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}acetic acid

Cat. No. B4187306
M. Wt: 249.26 g/mol
InChI Key: IDUIRASIWVHIPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}acetic acid, also known as THFAA, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising tool for researchers in the life sciences.

Mechanism of Action

The mechanism of action of {4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}acetic acid is not yet fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain. Specifically, {4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}acetic acid has been found to enhance the release of acetylcholine and dopamine, two neurotransmitters that are important for learning and memory.
Biochemical and Physiological Effects:
{4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}acetic acid has been found to have a variety of biochemical and physiological effects, including the ability to enhance synaptic transmission and increase the release of neurotransmitters. Additionally, {4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}acetic acid has been found to increase the activity of certain enzymes that are important for cellular metabolism.

Advantages and Limitations for Lab Experiments

One advantage of using {4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}acetic acid in lab experiments is its ability to enhance synaptic transmission and increase the release of neurotransmitters. This can be useful for studying the molecular mechanisms of learning and memory. However, one limitation of {4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}acetic acid is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on {4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}acetic acid. One area of interest is the development of new methods for synthesizing {4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}acetic acid that are more efficient and cost-effective. Additionally, researchers may investigate the potential use of {4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}acetic acid in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, further studies may be conducted to better understand the mechanism of action of {4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}acetic acid and its effects on neurotransmitter release and synaptic transmission.

Scientific Research Applications

{4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}acetic acid has been used in a variety of scientific research applications, including studies of its effects on neurotransmitter release and synaptic transmission. Researchers have also investigated the potential use of {4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}acetic acid as a tool for studying the molecular mechanisms of learning and memory.

properties

IUPAC Name

2-[4-(oxolane-2-carbonylamino)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-12(16)8-9-3-5-10(6-4-9)14-13(17)11-2-1-7-18-11/h3-6,11H,1-2,7-8H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUIRASIWVHIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[(Tetrahydrofuran-2-ylcarbonyl)amino]phenyl}acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}acetic acid
Reactant of Route 2
Reactant of Route 2
{4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}acetic acid
Reactant of Route 3
Reactant of Route 3
{4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}acetic acid
Reactant of Route 4
Reactant of Route 4
{4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}acetic acid
Reactant of Route 5
Reactant of Route 5
{4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}acetic acid
Reactant of Route 6
{4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.